2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one
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Overview
Description
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is an organic compound belonging to the naphthalene family. Compounds in this family are known for their aromatic properties and are widely used in various chemical and industrial applications. The unique structure of this compound, featuring a benzyl group and two methyl groups attached to a naphthalene core, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the compound’s consistency and quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carboxylic acid, while reduction may produce benzyl alcohol.
Scientific Research Applications
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1-naphthol
- 4,4-Dimethylnaphthalene
- Benzyl naphthalene derivatives
Comparison
Compared to similar compounds, 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of benzyl and dimethyl groups on the naphthalene core makes it a versatile compound for various applications.
Properties
CAS No. |
42262-37-3 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-benzyl-4,4-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2)13-15(12-14-8-4-3-5-9-14)18(20)16-10-6-7-11-17(16)19/h3-11,13H,12H2,1-2H3 |
InChI Key |
WAQYTHYDVRWTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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